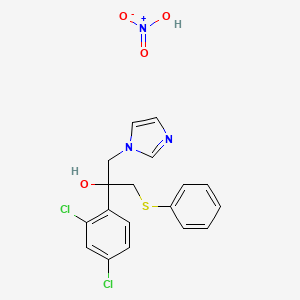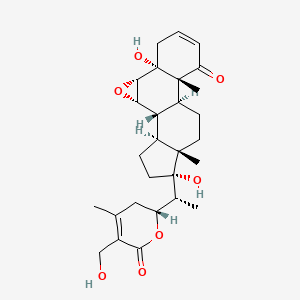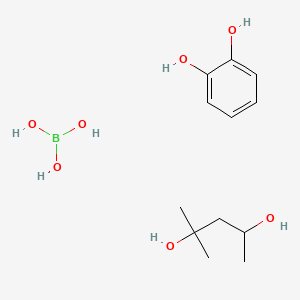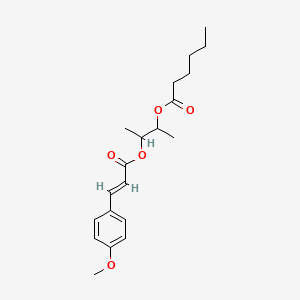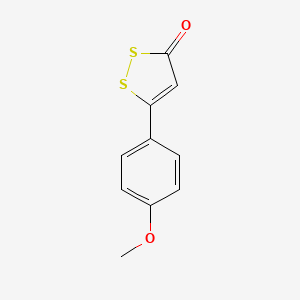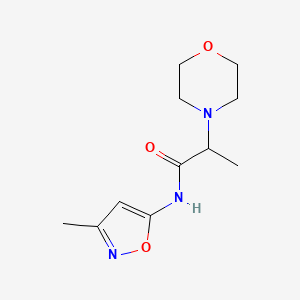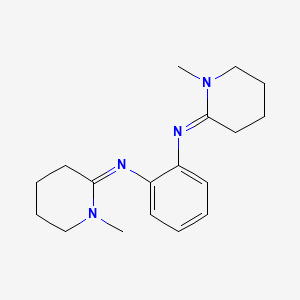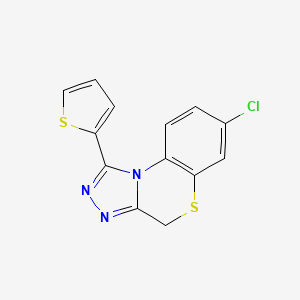![molecular formula C21H26N4O2 B12735093 N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide CAS No. 868072-18-8](/img/structure/B12735093.png)
N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide is a compound belonging to the family of pyrazolopyrimidines. This compound has shown significant potential in scientific research, particularly in the field of molecular imaging and contrast agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide has several scientific research applications:
Molecular Imaging: This compound is used as a radioligand for positron emission tomography (PET) imaging to study microglial activation in the brain.
Biological Studies: It is employed in studying the function and expression of peripheral benzodiazepine receptors, which are involved in various biological processes.
Medical Research: The compound is used to investigate the role of peripheral benzodiazepine receptors in diseases such as Alzheimer’s disease, multiple sclerosis, and epilepsy.
Industrial Applications: It can be used in the development of new imaging agents and contrast agents for medical diagnostics.
作用机制
The mechanism of action of N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide involves its binding to peripheral benzodiazepine receptors. These receptors are located on the outer membrane of mitochondria and are involved in various physiological functions. The compound has a high affinity for these receptors, making it a valuable tool for studying their role in different biological processes .
相似化合物的比较
Similar Compounds
- N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide
- 1-(2-chlorophenyl)-N-[11C]methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide
Uniqueness
N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide is unique due to its higher affinity for peripheral benzodiazepine receptors compared to similar compounds. This higher affinity enhances its effectiveness as a radioligand for PET imaging, providing better brain kinetics and selectivity .
属性
CAS 编号 |
868072-18-8 |
|---|---|
分子式 |
C21H26N4O2 |
分子量 |
365.5 g/mol |
IUPAC 名称 |
N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide |
InChI |
InChI=1S/C21H26N4O2/c1-6-24(7-2)19(26)13-18-20(16-8-10-17(27-5)11-9-16)23-25-15(4)12-14(3)22-21(18)25/h8-12H,6-7,13H2,1-5H3/i5-1 |
InChI 键 |
ILZWUAWCTNWSFZ-SFIIULIVSA-N |
手性 SMILES |
CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)O[11CH3])C)C |
规范 SMILES |
CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


